![molecular formula C12H18O2S B14368023 {[5-(Methanesulfinyl)pentyl]oxy}benzene CAS No. 90183-97-4](/img/structure/B14368023.png)
{[5-(Methanesulfinyl)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(Methanesulfinyl)pentyl]oxy}benzene is an organic compound with the molecular formula C12H18O2S It contains a benzene ring substituted with a pentyl chain that has a methanesulfinyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methanesulfinyl)pentyl]oxy}benzene typically involves the reaction of 5-bromopentyl methanesulfonate with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[5-(Methanesulfinyl)pentyl]oxy}benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[5-(Methanesulfinyl)pentyl]oxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of methanesulfinyl-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of {[5-(Methanesulfinyl)pentyl]oxy}benzene involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can interact with hydrophobic regions of biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(Methanesulfinyl)pentyl]oxy}toluene: Similar structure but with a methyl group on the benzene ring.
{[5-(Methanesulfinyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.
{[5-(Methanesulfinyl)pentyl]oxy}anisole: Similar structure but with a methoxy group on the benzene ring.
Uniqueness
{[5-(Methanesulfinyl)pentyl]oxy}benzene is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90183-97-4 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
5-methylsulfinylpentoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-15(13)11-7-3-6-10-14-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clé InChI |
RFJYMOPSQSAWFA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
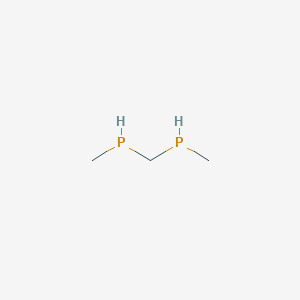
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
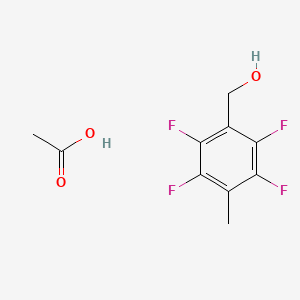
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
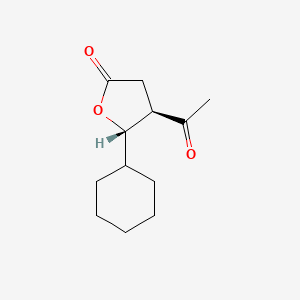

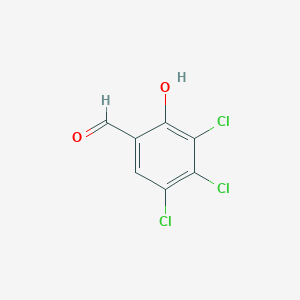
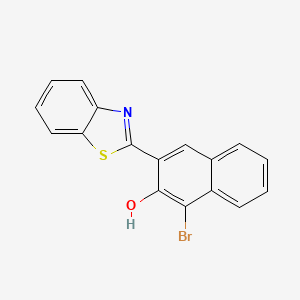
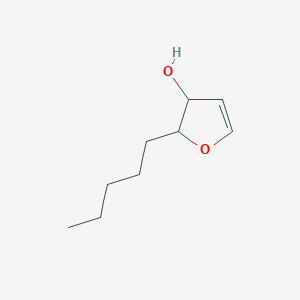
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
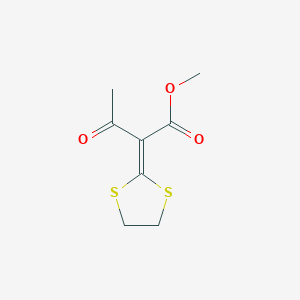
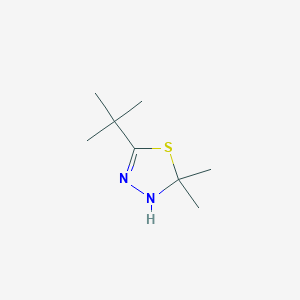
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
